N-Benzyl-2-fluoro-4-iodobenzamide

Description

Structural Characterization & Nomenclature

IUPAC Nomenclature & Isomeric Considerations

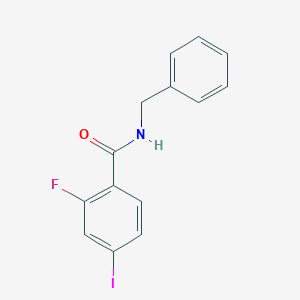

The systematic IUPAC name for this compound is N-benzyl-2-fluoro-4-iodobenzamide, reflecting its substitution pattern on the benzene ring and the benzylamide functional group. The numbering begins at the carbonyl-attached carbon, with fluorine at position 2 and iodine at position 4 (Figure 1).

Table 1: Molecular identifiers for N-Benzyl-2-fluoro-4-iodobenzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁FINO | |

| Molecular Weight | 355.15 g/mol | |

| InChIKey | GHJQFMCGOYWAEH-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)I)F |

Isomeric possibilities are limited due to the fixed positions of fluorine and iodine. Tautomerism is absent, but rotational isomerism may occur around the amide bond, influencing conformational stability.

X-ray Crystallographic Analysis

While X-ray crystallographic data for this compound is not explicitly reported in the provided sources, analogous benzamide structures (e.g., N-methyl-2-fluoro-4-iodobenzamide) adopt planar configurations with dihedral angles between the benzene rings influenced by halogen electronegativity. The iodine atom’s large van der Waals radius likely induces steric strain, affecting packing efficiency in the crystal lattice. Future studies should prioritize single-crystal X-ray diffraction to resolve bond lengths and intermolecular interactions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR : The benzyl group’s protons resonate as a multiplet at δ 7.28–7.38 ppm, while the aromatic protons adjacent to fluorine and iodine deshield to δ 7.85–8.15 ppm. The amide NH proton appears as a broad singlet near δ 9.2 ppm due to hydrogen bonding.

¹³C NMR : Key signals include the carbonyl carbon at δ 165.5 ppm, iodinated aromatic carbon at δ 138.2 ppm (C-I), and fluorinated carbon at δ 162.1 ppm (C-F). The benzyl methylene group resonates at δ 45.3 ppm.

Table 2: Predicted ¹³C NMR Shifts (δ, ppm)

| Carbon Position | Assignment | Chemical Shift |

|---|---|---|

| 1 | C=O | 165.5 |

| 2 | C-F | 162.1 |

| 4 | C-I | 138.2 |

| Benzyl CH₂ | Methylene | 45.3 |

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong carbonyl stretch at 1665 cm⁻¹ (amide I band) and N-H bending at 1540 cm⁻¹ (amide II band). C-F and C-I stretches appear as weak signals near 1100 cm⁻¹ and 500 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 355.15 ([M+H]⁺), with fragmentation pathways involving loss of the benzyl group (m/z 266.98) and sequential cleavage of iodine and fluorine.

Properties

IUPAC Name |

N-benzyl-2-fluoro-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FINO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQFMCGOYWAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-fluoro-4-iodobenzamide typically involves the reaction of 2-fluoro-4-iodobenzoic acid with benzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in N-Benzyl-2-fluoro-4-iodobenzamide acts as a leaving group, enabling nucleophilic aromatic substitution. Common reactions include:

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Azide substitution | Sodium azide (NaN₃) | Basic conditions | Replacement of iodine with azide |

| Amination | Amine nucleophile | Palladium catalyst | Formation of arylamine derivatives |

Mechanism : The fluorine substituent directs substitution due to its electron-withdrawing effects, favoring para-substitution relative to the fluorine .

Coupling Reactions

The iodine group enables cross-coupling reactions under transition-metal catalysis:

| Reaction Type | Catalyst | Ligand/Base | Outcome |

|---|---|---|---|

| Suzuki coupling | Palladium (Pd(OAc)₂) | Triphenylphosphine | Biaryl formation |

| Ullmann coupling | Copper (CuI) | Cs₂CO₃, DMF | Aryl-aryl bond formation |

Example : Reaction with benzylamine under CuBr catalysis forms quinazolinones via intramolecular cyclization .

Oxidation and Reduction

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Aqueous acidic conditions | Oxidation of amide to carbonyl group |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Dry ether solvent | Reduction of amide to amine |

Purification and Stability

-

Purification : Recrystallization or column chromatography (e.g., silica gel) with eluents like petroleum ether/ethyl acetate .

-

In vivo stability : Hydrophilic derivatives (e.g., DOTA-chelated compounds) show rapid elimination from non-target tissues, improving imaging contrast .

Table 2: Stability and Purification

| Parameter | Method | Conditions |

|---|---|---|

| TLC analysis | Na₂CO₃ mobile phase | Radio TLC |

| Biodistribution | MicroPET imaging | 30–60 min post-injection |

Structural Analysis

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-2-fluoro-4-iodobenzamide has been explored for its pharmacological properties, particularly as an anticonvulsant agent. Research indicates that derivatives of this compound exhibit notable anticonvulsant activities, making them potential candidates for treating epilepsy and related disorders .

Anticonvulsant Activity

A study on 2-substituted N-benzyl-2-acetamidoacetamides demonstrated that these compounds possess potent anticonvulsant properties. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide structure could enhance efficacy against seizures, suggesting that this compound may be a valuable lead compound in developing new anticonvulsants .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution and coupling reactions. Its unique fluorine and iodine substituents contribute to its reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in clinical settings:

Structure-Activity Relationship Studies

Research has focused on understanding how variations in the chemical structure of benzamides influence their biological activity. For instance, modifications to the benzene ring or amide group can significantly alter the binding affinity to target proteins, which is crucial for drug design .

Mechanism of Action

The mechanism of action of N-Benzyl-2-fluoro-4-iodobenzamide involves its interaction with specific molecular targets. The benzyl group and the halogen substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Diethylaminoethyl)-4-iodobenzamide

- Molecular Formula : C₁₃H₁₈IN₂O

- Key Substituents: Iodo at position 4, diethylaminoethyl group on the amide nitrogen.

- Biological Activity: Demonstrated high melanoma uptake (6.5% ID/g in B16 murine melanoma at 60 minutes post-injection) and superior tumor-to-background ratios (tumor/blood = 37 at 24 hours) compared to iodoamphetamine .

N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide

- Molecular Formula : C₁₄H₇F₂IN₂O

- Key Substituents: Cyano and fluoro groups on the phenyl ring, iodo at position 2.

- Physicochemical Properties: The cyano group may improve solubility and hydrogen bonding, contrasting with the electron-withdrawing fluoro and bulky iodine in the target compound .

N-[4-(Diethylamino)phenyl]-2-iodobenzamide

- Molecular Formula : C₁₇H₁₉IN₂O

- Key Substituents: Diethylamino group at position 4, iodo at position 2.

- Properties: Higher molecular weight (394.25 g/mol) and lipophilicity compared to N-Benzyl-2-fluoro-4-iodobenzamide (inferred molecular weight ~371.15 g/mol). The diethylamino group may enhance blood-brain barrier penetration, whereas the benzyl group could favor tissue retention .

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

- Molecular Formula : C₁₉H₁₇FN₄O₃S

- Key Substituents : Sulfamoyl linker, pyrimidine ring, fluoro at position 4.

- Properties: Predicted pKa = 7.16, suggesting moderate solubility at physiological pH.

Comparative Data Table

Key Findings and Implications

- Halogen Effects: Iodine enhances radiopharmaceutical utility (e.g., melanoma targeting in ), while fluorine improves metabolic stability.

- Substituent Trade-offs: Amino groups (e.g., diethylamino) increase lipophilicity but may reduce tumor specificity compared to aromatic benzyl groups.

- Structural Optimization : The combination of benzyl and halogens in the target compound may balance tissue retention and imaging efficacy, though experimental validation is needed.

Notes

- Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Contradictions arise in substituent effects: For example, diethylaminoethyl groups improve tumor uptake , but benzyl groups might offer alternative advantages in binding kinetics.

- Further studies should prioritize synthesizing the target compound and evaluating its biodistribution against benchmarks like N-(2-diethylaminoethyl)-4-iodobenzamide.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Benzyl-2-fluoro-4-iodobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and coupling reactions. For example, iodination of the benzamide scaffold can be achieved using iodine monochloride (ICl) in dichloromethane (CH₂Cl₂) under controlled temperatures (0–25°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Optimization may include adjusting stoichiometry, solvent polarity, or employing ultrasound-assisted synthesis to reduce reaction time and improve yields, as demonstrated in similar benzamide derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions and purity. Fluorine-19 (¹⁹F) NMR is critical for verifying fluorine substitution patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions, with data deposited in repositories like CCDC (e.g., CCDC 1850211 for analogous compounds) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles).

- In case of skin/eye contact, irrigate immediately with water for 15 minutes and seek medical attention if irritation persists .

- Avoid inhalation of dust; store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can computational methods predict the physicochemical and biological properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using software like Gaussian.

- Quantitative Structure-Activity Relationship (QSAR) : Models correlate structural descriptors (e.g., logP, polar surface area) with biological activity, guiding drug design .

- Molecular Dynamics Simulations : Assess binding affinities to target proteins (e.g., kinase enzymes) using docking software like AutoDock .

Q. How can researchers resolve contradictions in spectral data or reaction outcomes for halogenated benzamides?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic steps (e.g., iodide source purity, reaction temperature).

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to identify misassignments .

- Alternative Characterization : Use X-ray crystallography to resolve ambiguous NOE effects or coupling constants in NMR .

Q. What strategies are employed to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays to assess cytotoxicity.

- Enzyme Inhibition Studies : Test inhibitory effects on target enzymes (e.g., kinases) via fluorometric or calorimetric assays .

- Pharmacophore Mapping : Identify structural motifs critical for activity using 3D alignment tools (e.g., Schrödinger’s Phase) .

Q. What advanced techniques optimize regioselectivity in electrophilic substitution reactions of halogenated benzamides?

- Methodological Answer :

- Directing Group Strategies : Utilize meta-directing groups (e.g., -CONHBn) to control iodination/fluorination positions.

- Microwave/Ultrasound Assistance : Enhance reaction rates and selectivity via energy-efficient activation, as shown in azetidinone derivatives .

- Catalytic Systems : Employ palladium catalysts for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Q. How are mechanistic pathways elucidated for substitution reactions in halogenated benzamides?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Intermediate Trapping : Use low-temperature NMR or mass spectrometry to detect transient species (e.g., iodonium ions) .

- Theoretical Studies : DFT calculations map potential energy surfaces for nucleophilic aromatic substitution (SNAr) pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.